molecular formula C20H26N2O3S B8191211 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate

2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate

Cat. No.: B8191211
M. Wt: 374.5 g/mol
InChI Key: WQYIMTCSNNZXPI-UHFFFAOYSA-N
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Description

2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate: is a chemical compound with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol It is characterized by a spirocyclic structure, which includes a diaza-spiro nonane core and a phenyl group, along with a p-toluenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate typically involves the reaction of 2-phenyl-2,7-diazaspiro[4.4]nonane with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The diaza-spiro nonane core can mimic natural substrates or ligands, allowing it to bind to active sites or receptor domains. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the p-toluenesulfonate group in 2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate enhances its solubility and reactivity, making it a versatile compound for various synthetic and research applications. Its unique spirocyclic structure also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-phenyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.C7H8O3S/c1-2-4-12(5-3-1)15-9-7-13(11-15)6-8-14-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,14H,6-11H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIMTCSNNZXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC12CCN(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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